

Hydrothermal Synthesis of Yttrium Oxide (Y₂O₃) Nanoparticles

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Compound of Interest		
Compound Name:	Yttrium	
Cat. No.:	B1196420	Get Quote

Application Notes

Yttrium oxide (Y₂O₃), or yttria, is a rare earth oxide with remarkable properties, including high thermal stability, a high dielectric constant, corrosion resistance, and a broad transparency range.[1][2] These characteristics make Y₂O₃ nanoparticles highly valuable in diverse fields such as optics, electronics, and especially in biomedicine.[2][3] In the biomedical field, yttria nanoparticles are utilized as host materials for rare-earth dopants for bioimaging, in photodynamic therapy, and as potential drug delivery vehicles.[2][4][5] The radioactive isotope **yttrium**-90 is notably used in radiation therapy for treating certain cancers.[6]

The hydrothermal method is a cost-effective and versatile "bottom-up" approach for synthesizing Y₂O₃ nanoparticles.[4] It involves the crystallization of materials from aqueous solutions at high temperatures and pressures.[4] A key advantage of this technique is the ability to precisely control the particle size and morphology by adjusting reaction parameters like temperature, precursor concentration, pH, and time.[2][4] This control is essential for tailoring the nanoparticle's properties for specific applications, such as achieving a high surface-area-to-volume ratio for efficient drug loading.[4]

Experimental Protocols

This protocol outlines a general procedure for synthesizing **yttrium** oxide nanoparticles.[1][7] Parameters may be adjusted to obtain desired particle characteristics.

Materials:

Methodological & Application



- Yttrium Nitrate Hexahydrate (Y(NO₃)₃.6H₂O) (99.8% purity)[1]
- Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)[1][8]
- Deionized Water
- Ethanol
- Teflon-lined autoclave (50 mL or 100 mL)[1][2]
- Centrifuge
- Vacuum oven
- Muffle furnace

Procedure:

- Precursor Preparation: Prepare a 0.1 M solution of Y(NO₃)₃⋅6H₂O by dissolving the appropriate amount in deionized water.[1][7]
- Precipitating Agent: In a separate beaker, prepare a 10% (w/v) solution of KOH in deionized water.[7]
- Mixing: Slowly add 80 mL of the 10% KOH solution to 10 mL of the 0.1 M yttrium nitrate solution under vigorous stirring. Continue stirring for 1 hour to form a homogeneous milky white suspension.[1][7]
- Hydrothermal Reaction: Transfer the mixture to a 50 mL Teflon-lined autoclave.[1][7] Seal the autoclave and heat it to 180°C for 6 hours.[1][5][7]
- Cooling and Collection: Allow the autoclave to cool to room temperature naturally.[2][4]
- Washing: Collect the precipitate by centrifugation. Wash the product several times with deionized water and then with ethanol to remove unreacted precursors and byproducts.[1][4]
 [7]
- Drying: Dry the washed precipitate in a vacuum oven at 100°C for 2 hours.[1][7]



 Calcination: Calcine the dried powder in a muffle furnace at 500°C for 3 hours to obtain crystalline Y₂O₃ nanoparticles.[1][7]

To confirm the synthesis and evaluate the properties of the nanoparticles, several characterization techniques are employed.

- X-Ray Diffraction (XRD): Used to determine the crystal phase, purity, and average crystallite size of the nanoparticles.[1][9]
- Scanning Electron Microscopy (SEM): Provides information on the surface morphology and particle size.[1][10]
- Transmission Electron Microscopy (TEM): Offers direct visualization of particle size, shape, and agglomeration.[9]
- Fourier Transform Infrared Spectroscopy (FTIR): Used to identify surface functional groups and confirm the formation of yttrium oxide.[1][10]

Data Presentation

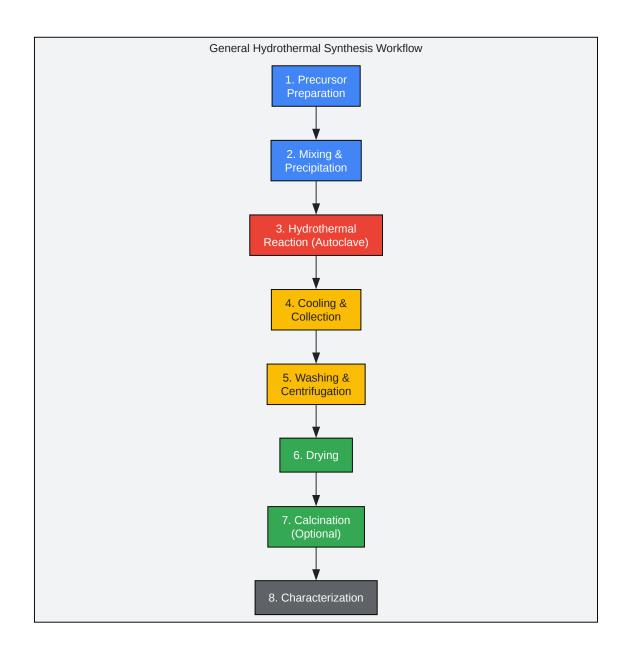
The table below summarizes quantitative data from various hydrothermal synthesis protocols for Y_2O_3 .



Precursor (s)	Precipitat ing Agent	Temp. (°C)	Time (h)	Particle Size (nm)	Morpholo gy	Referenc e
Y(NO₃)₃·6 H₂O	КОН	180	6	34-58	Cubic	[1][5]
YCl ₃ , Hexamethy lenetetrami ne (HMTA)	Water	180	24	Not Specified	Nanocubes	[2]
Y(NO3)3	NaOH	500 (calcination)	-	~18	Nanorods	[8]
Y(NO3)3	NaOH	1000 (calcination)	-	~31	Nanorods	[8]

Visualizations

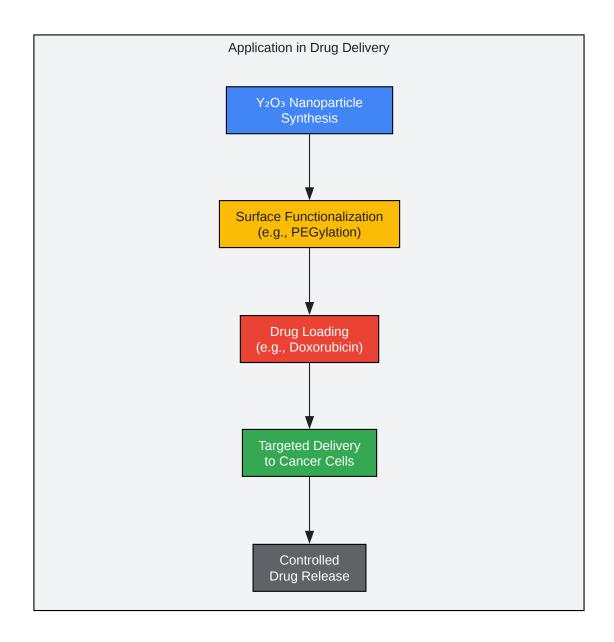




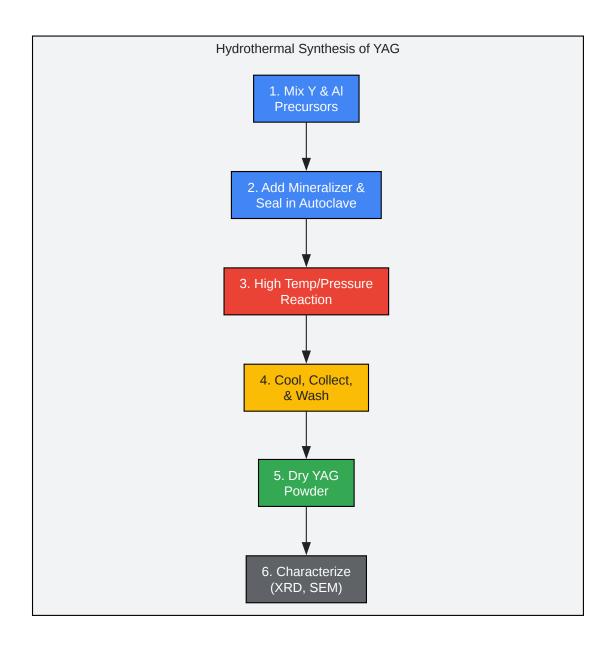
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General workflow for hydrothermal synthesis of nanoparticles.

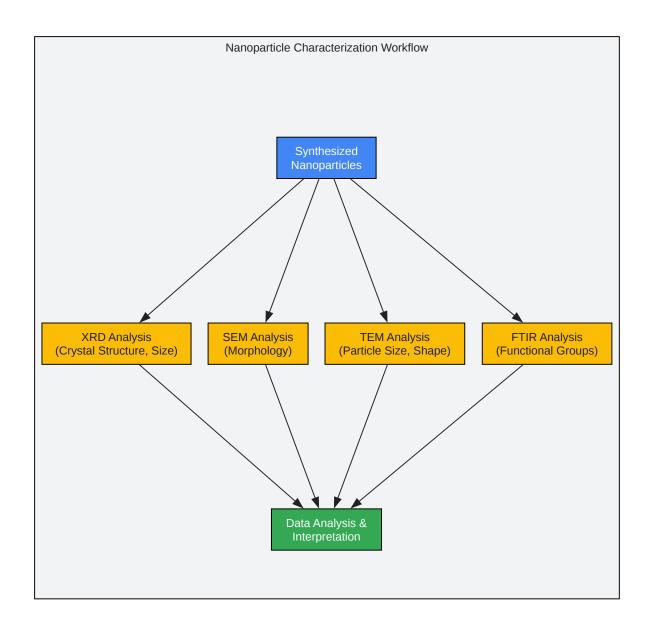












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